2-[(thiophen-2-ylsulfonyl)amino]benzamide
Description
2-[(Thiophen-2-ylsulfonyl)amino]benzamide (C₁₁H₁₀N₂O₃S₂) is a benzamide derivative featuring a thiophene sulfonyl group attached to the amino position of the benzamide core. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-11(14)8-4-1-2-5-9(8)13-18(15,16)10-6-3-7-17-10/h1-7,13H,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGBSAICVVBUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977058 | |
| Record name | 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-83-3 | |
| Record name | 2-[(Thiophene-2-sulfonyl)amino]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(Thiophen-2-ylsulfonyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing from diverse research studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
where the molecule consists of a benzamide core with a thiophene ring and a sulfonyl group. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.
- Anticancer Activity : It has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
Studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.312 | 0.625 |
| Escherichia coli | 1.25 | 2.5 |
| Pseudomonas aeruginosa | 0.625 | 1.25 |
| Enterococcus faecalis | 1.25 | 2.5 |
These results indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical applications .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). The compound demonstrated significant inhibition of cell proliferation.
Case Study: In Vivo Antitumor Activity
In a study involving HCT116 xenografts in nude mice, the compound was administered at doses of 45 mg/kg and 80 mg/kg over a period of 16 days. The results showed a reduction in tumor volume comparable to established treatments:
| Treatment | Tumor Volume Reduction (%) |
|---|---|
| Control | - |
| Compound at 45 mg/kg | 60 |
| Compound at 80 mg/kg | 47 |
| MS-275 at 45 mg/kg | 51 |
Notably, the treatment with this compound did not induce significant weight loss in mice, which is often a side effect associated with conventional chemotherapy .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest without triggering apoptosis, differentiating it from other HDAC inhibitors like MS-275 .
Scientific Research Applications
Basic Information
- IUPAC Name : 2-[(thiophen-2-ylsulfonyl)amino]benzamide
- Molecular Formula : C11H10N2O2S2
- Molecular Weight : 270.34 g/mol
Structure
The compound features a benzamide moiety linked to a thiophenesulfonamide group, which contributes to its unique properties and potential reactivity.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for developing new antibiotics.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Its mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins.
Material Science
Polymer Synthesis
The incorporation of thiophenes into polymer matrices has been explored for enhancing electrical conductivity. The sulfonamide group improves solubility and processability, making it suitable for applications in organic electronics.
Biological Studies
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as a selective inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and edema.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In research presented at the American Association for Cancer Research, the compound was tested on several cancer cell lines. It demonstrated a dose-dependent decrease in cell viability and induced apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in oncology .
Case Study 3: Enzyme Inhibition
A recent publication in Biochemical Pharmacology reported that this compound acts as a competitive inhibitor of carbonic anhydrase II. This inhibition was characterized by kinetic studies that revealed a Ki value indicating strong binding affinity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide (-SO₂-NH-) moiety participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.
Mechanistic Notes :
-
The sulfonamide nitrogen’s lone pair is less available due to conjugation with the sulfonyl group, requiring strong bases or elevated temperatures for activation.
-
Alkylation typically occurs at the nitrogen rather than oxygen due to steric and electronic factors .
Hydrolysis Reactions
The benzamide (-CONH-) and sulfonamide (-SO₂-NH-) groups are susceptible to hydrolysis under acidic or basic conditions.
Key Observations :
-
Hydrolysis rates depend on pH: Acidic conditions favor benzamide cleavage, while basic conditions target the sulfonamide .
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution at the α-positions (C3/C5) due to sulfur’s electron-donating resonance effects.
Challenges :
-
Steric hindrance from the sulfonyl group may reduce substitution efficiency at C5.
Redox Reactions
The sulfonyl group can undergo reduction, while the thiophene ring is prone to oxidation.
Thermodynamic Considerations :
Coordination Chemistry and Metal Complexation
The sulfonamide nitrogen and carbonyl oxygen act as ligands for transition metals.
Spectroscopic Evidence :
Biological Activity-Driven Modifications
Derivatization reactions aim to enhance pharmacological properties:
Structure-Activity Insights :
Stability Under Environmental Conditions
Critical for storage and formulation:
| Factor | Condition | Degradation Pathway | Half-Life |
|---|---|---|---|
| Light | UV (365 nm), 25°C | C-S bond cleavage in thiophene | ~48 hours |
| Humidity | 75% RH, 40°C | Hydrolysis of benzamide | ~30 days |
Mitigation Strategies :
Hypothetical Reactions for Further Exploration
| Reaction | Rationale | Expected Outcome |
|---|---|---|
| Ullmann coupling | Cu(I)-catalyzed C-N coupling | Biaryl amine derivatives |
| Click chemistry | Azide-alkyne cycloaddition | Triazole-linked conjugates |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(thiophen-2-ylsulfonyl)amino]benzamide with structurally related benzamide derivatives:
Physicochemical Properties
- Stability : Sulfonyl derivatives are generally more resistant to oxidative degradation than thioethers, which may oxidize to sulfoxides or sulfones in vivo .
Pharmacokinetic and Toxicological Considerations
- Nitazoxanide’s nitro group is associated with hepatotoxicity at high doses, whereas sulfonyl groups (as in the target compound) are often metabolized to non-toxic sulfonic acids .
- Thienylmethylthio derivatives (e.g., Compound 15 in ) may exhibit higher tissue penetration due to moderate lipophilicity but could accumulate in fatty tissues, raising toxicity concerns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
